molecular formula C14H9NO6 B3320741 6-(3,5-Dicarboxyphenyl)nicotinic acid CAS No. 1261935-37-8

6-(3,5-Dicarboxyphenyl)nicotinic acid

Cat. No.: B3320741
CAS No.: 1261935-37-8
M. Wt: 287.22 g/mol
InChI Key: BNBRLMQMUPXKHD-UHFFFAOYSA-N
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Description

6-(3,5-Dicarboxyphenyl)nicotinic acid is a chemical compound with the molecular formula C14H9NO6 and a molecular weight of 287.22 g/mol . It is also known by other names such as 5-(5-carboxypyridin-2-yl)isophthalic acid . This compound is characterized by the presence of a nicotinic acid moiety substituted with a 3,5-dicarboxyphenyl group, making it a derivative of nicotinic acid.

Preparation Methods

The synthesis of 6-(3,5-Dicarboxyphenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3,5-dicarboxybenzaldehyde with nicotinic acid under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may vary, but they generally follow similar principles, scaling up the laboratory procedures to accommodate larger quantities.

Chemical Reactions Analysis

6-(3,5-Dicarboxyphenyl)nicotinic acid undergoes various chemical reactions, including:

Scientific Research Applications

6-(3,5-Dicarboxyphenyl)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Dicarboxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

6-(3,5-Dicarboxyphenyl)nicotinic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

5-(5-carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-12(17)7-1-2-11(15-6-7)8-3-9(13(18)19)5-10(4-8)14(20)21/h1-6H,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBRLMQMUPXKHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688283
Record name 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-37-8
Record name 5-(5-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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